molecular formula C18H14BrN3O2 B11687416 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11687416
M. Wt: 384.2 g/mol
InChI Key: JGMDMFQBYZQFOE-KEBDBYFISA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and a hydrazide functional group, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with biological targets. The hydrazide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydrazide functional group further enhances its reactivity and potential biological activities.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H14BrN3O2/c1-11-8-15(14-4-2-3-5-16(14)21-11)18(24)22-20-10-12-9-13(19)6-7-17(12)23/h2-10,23H,1H3,(H,22,24)/b20-10+

InChI Key

JGMDMFQBYZQFOE-KEBDBYFISA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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